Whiskey lactone
Overview
Description
Synthesis Analysis
Whiskey lactone can be synthesized through various chemical and biotechnological methods. For instance, Boratyński et al. (2013) demonstrated the stereoselective enzymatic/microbial synthesis of whiskey lactone isomers using enzyme-mediated reactions and biotransformations with microorganisms to obtain optically pure cis- and trans-isomers (Boratyński, Smuga, & Wawrzeńczyk, 2013). Additionally, concise enantioselective syntheses leading to trans-whiskey lactones have been developed, utilizing propargyl alcohol as a starting material and employing highly diastereoselective electrophilic cyclization of γ-allenoic acids (Jiang, Fu, & Ma, 2010).
Molecular Structure Analysis
The molecular structure of whiskey lactone comprises a lactone ring, with variations in the cis- and trans-isomers influencing its sensory attributes. Techniques such as GC-mass spectrometry, (1)H NMR spectroscopy, and GC-olfactometry have been utilized to characterize these isomers and their derivatives, revealing the significant impact of molecular configuration on aroma and flavor (Schmarr, Eisenreich, & Engel, 2001).
Chemical Reactions and Properties
The chemical reactivity of whiskey lactone allows for the synthesis of various derivatives, including thio-, thiono-, and dithio-derivatives, which have been explored for their unique sensory properties. The incorporation of sulfur into the lactone ring, for instance, results in compounds with distinct odors, ranging from sweet coconut-like to pleasant mushroom-like flavors (Schmarr et al., 2001).
Scientific Research Applications
1. Stereoselective Synthesis of Whisky Lactone Isomers
- Methods of Application : The proposed three-step method involves (1) column chromatography separation of a diastereoisomeric mixture of whisky lactone, (2) chemical reduction of cis-and trans-whisky lactones to corresponding syn-and anti-diols, and (3) microbial oxidation of racemic diols to individual enantiomers of whisky lactone .
- Results or Outcomes : Among various bacteria in the genera Dietzia, Gordonia, Micrococcus, Rhodococcus, and Streptomyces, R. erythropolis DSM44534 and R. erythropolis PCM2150 effectively oxidized anti-and syn -3-methyl-octane-1,4-diols ( 1a-b) to corresponding enantiomerically pure cis-and trans -whisky lactones, indicating high alcohol dehydrogenase activity .
2. Source of Coconut-like Odors in Grape-based Brandies
- Summary of Application : Whiskey lactone was identified as the source of coconut-like odors in grape-based brandies such as Cognac and Armagnac .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results or Outcomes : The outcome of this application is the identification of whiskey lactone as the source of coconut-like odors in grape-based brandies .
3. Signature Flavor in Whiskeys
- Summary of Application : Whiskey lactone, also known as 5-methyl-2-(1-methylethyl) cyclohexan-1-one, is a chemical compound that naturally occurs in American white oak barrels used for aging whiskey. It is primarily responsible for producing the signature vanilla and coconut flavors found in many whiskeys .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results or Outcomes : The outcome of this application is the identification of whiskey lactone as the primary compound responsible for the signature vanilla and coconut flavors found in many whiskeys .
4. Bacterial Whole Cells Synthesis of Whisky Lactones
- Summary of Application : This research focuses on the synthesis of whisky lactones using bacterial whole cells. The study aims to develop an efficient and highly stereoselective process for the synthesis of individual enantiomeric forms of whisky lactones .
- Methods of Application : The proposed method involves the use of various bacteria in the genera Dietzia, Gordonia, Micrococcus, Rhodococcus, and Streptomyces. These bacteria effectively oxidize 3-methyl-octane-1,4-diols to corresponding enantiomerically pure cis-and trans-whisky lactones .
- Results or Outcomes : The study found that R. erythropolis DSM44534 and R. erythropolis PCM2150 effectively oxidized anti-and syn-3-methyl-octane-1,4-diols to corresponding enantiomerically pure cis-and trans-whisky lactones .
5. Flavoring in Aged Alcoholic Beverages
- Summary of Application : Whiskey lactone is a crucial ingredient in aged alcoholic beverages, such as whisky, cognac, and brandy. It is also used as a fragrance ingredient in various foods and beverages .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results or Outcomes : The outcome of this application is the identification of whiskey lactone as a crucial ingredient in aged alcoholic beverages .
6. Inducing Malolactic Fermentation of Patagonian Malbec Wine
- Summary of Application : Whiskey lactone is used in the process of inducing malolactic fermentation of Patagonian Malbec Wine .
- Methods of Application : The method of application is not explicitly mentioned in the source .
- Results or Outcomes : The outcome of this application is the successful induction of malolactic fermentation of Patagonian Malbec Wine .
properties
IUPAC Name |
5-butyl-4-methyloxolan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-8-7(2)6-9(10)11-8/h7-8H,3-6H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNVCMFHPRIBNCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1C(CC(=O)O1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90865948 | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
colourless liquid | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
soluble in water to <0.1%; soluble in hexane to >50% | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.442-1.446 | |
Record name | 4-Hydroxy-3-methyloctanoic acid gamma-lactone | |
Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/427/ | |
Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Product Name |
Whiskey lactone | |
CAS RN |
39212-23-2, 80041-01-6 | |
Record name | Whiskey lactone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39212-23-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | beta-Methyl-gamma-octalactone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039212232 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2(3H)-Furanone, 5-butyldihydro-4-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90865948 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-butyldihydro-4-methylfuran-2(3H)-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.398 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Quercuslactone a | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0035307 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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